

A Technical Guide to 10(Z)-Pentadecenoyl Chloride for Researchers

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Compound of Interest

Compound Name: 10(Z)-Pentadecenoyl chloride

Cat. No.: B15600561

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This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the procurement and application of **10(Z)-Pentadecenoyl chloride**. This document provides a summary of commercially available suppliers, their stated purities, relevant experimental protocols, and a potential biological signaling context.

Supplier and Purity Analysis

10(Z)-Pentadecenoyl chloride is a specialized chemical primarily used in research and development. Below is a compilation of suppliers for the chloride and its parent fatty acid, 10(Z)-Pentadecenoic acid. While direct Certificates of Analysis were not publicly available, the stated purities from suppliers are high, and such documentation is typically available upon request from the vendors. The most common analytical methods for determining the purity of fatty acids and their derivatives are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.^{[1][2][3][4][5][6]}

Table 1: Suppliers of **10(Z)-Pentadecenoyl Chloride**

Supplier	Product Name	CAS Number	Stated Purity
INDOFINE Chemical Company	10(Z)-PENTADECENOYL CHLORIDE	2692623-74-6	>99%
瑞达恒辉	10(Z)-Pentadecenoyl chloride, standard	2692623-74-6	>99%

Table 2: Suppliers of 10(Z)-Pentadecenoic Acid (Precursor)

Supplier	Product Name	CAS Number	Stated Purity
Larodan	10(Z)-Pentadecenoic acid	84743-29-3	>99% ^[7]
Cayman Chemical	10(Z)-Pentadecenoic Acid	84743-29-3	≥98% ^{[8][9]}

Experimental Protocols

The following protocols are general methods for the synthesis of fatty acid chlorides and their subsequent conversion to amides and esters. These are standard, widely-used procedures that can be adapted for **10(Z)-Pentadecenoyl chloride**.

Synthesis of 10(Z)-Pentadecenoyl Chloride from 10(Z)-Pentadecenoic Acid

This protocol describes the conversion of a carboxylic acid to its corresponding acid chloride using thionyl chloride.

Materials:

- 10(Z)-Pentadecenoic acid
- Thionyl chloride (SOCl₂)
- Dry toluene (optional)

- Round-bottom flask with a reflux condenser
- Stirring apparatus
- Heating mantle or water bath
- Rotary evaporator

Procedure:

- In a two-necked round-bottom flask, place 1 molar equivalent of 10(Z)-Pentadecenoic acid.
- Under a fume hood, slowly add 1.5 molar equivalents of thionyl chloride to the flask with gentle shaking or stirring. The reaction can be performed neat or in a dry, inert solvent like toluene.
- The reaction mixture is then heated to a gentle reflux (around 70-80 °C) for 1 to 5 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
- After the reaction is complete, the excess thionyl chloride is removed by distillation, preferably under reduced pressure using a rotary evaporator.
- To ensure complete removal of residual thionyl chloride, dry toluene can be added to the flask and then evaporated under reduced pressure. This step can be repeated 2-3 times.
- The resulting **10(Z)-Pentadecenoyl chloride** is typically used in the next step without further purification. Due to its reactivity, especially with moisture, it should be handled under anhydrous conditions.

Synthesis of a 10(Z)-Pentadecenoyl Amide

This protocol outlines the Schotten-Baumann reaction for the synthesis of an amide from an acid chloride and an amine.

Materials:

- **10(Z)-Pentadecenoyl chloride**

- Primary or secondary amine of choice
- A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine, or an aqueous solution of NaOH)
- Stirring apparatus
- Separatory funnel
- Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

- Dissolve the amine (1 molar equivalent) in the chosen aprotic solvent in a reaction flask.
- Add a suitable base (1.1 to 2 molar equivalents). If using an aqueous base, a biphasic system will be formed.
- Cool the mixture in an ice bath (0 °C).
- Slowly add a solution of **10(Z)-Pentadecenoyl chloride** (1 molar equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for 1 to 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
- The crude product can be purified by recrystallization or column chromatography.

Synthesis of a 10(Z)-Pentadecenoyl Ester

This protocol describes the synthesis of an ester from an acid chloride and an alcohol.

Materials:

- **10(Z)-Pentadecenoyl chloride**
- Alcohol of choice (primary or secondary)
- A suitable aprotic solvent (e.g., DCM, THF)
- A non-nucleophilic base (e.g., Pyridine or TEA)
- Stirring apparatus
- Standard work-up and purification equipment

Procedure:

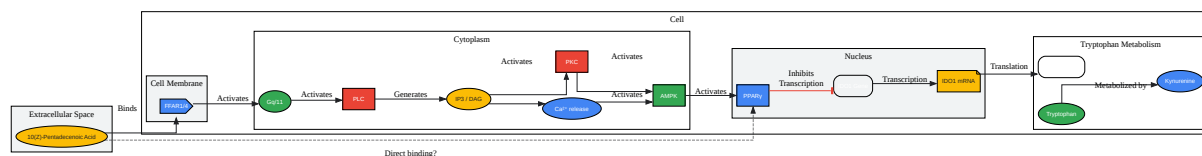
- Dissolve the alcohol (1 molar equivalent) and the base (1.1 molar equivalents) in the chosen aprotic solvent in a reaction flask.
- Cool the mixture in an ice bath (0 °C).
- Slowly add a solution of **10(Z)-Pentadecenoyl chloride** (1 molar equivalent) in the same solvent to the cooled alcohol solution with stirring.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction with water and extract the product with an organic solvent.

- Wash the organic layer with a dilute acid solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- The crude ester can be purified by distillation or column chromatography.

Biological Context and Signaling Pathway

The parent fatty acid, 10(Z)-Pentadecenoic acid, has been shown to inhibit the IFN- γ -induced production of kynurenine in THP-1 cells.[8] Kynurenine is a metabolite of tryptophan produced via the indoleamine 2,3-dioxygenase (IDO1) pathway. This pathway is implicated in immune tolerance and is often exploited by cancer cells to evade the immune system. The inhibition of this pathway is a target for cancer immunotherapy.

While the exact mechanism of how 10(Z)-Pentadecenoic acid exerts this effect is not fully elucidated, fatty acids are known to act as signaling molecules, often through cell surface receptors like Free Fatty Acid Receptors (FFARs) or intracellular receptors like Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a hypothetical signaling pathway based on known fatty acid signaling mechanisms that could lead to the observed inhibition of IDO1.



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A hypothetical signaling pathway for 10(Z)-Pentadecenoic acid.

This diagram proposes that 10(Z)-Pentadecenoic acid may bind to a Free Fatty Acid Receptor (FFAR) on the cell surface, initiating a downstream signaling cascade involving G-proteins, PLC, and ultimately leading to the activation of AMPK. AMPK is a key energy sensor and metabolic regulator that can, in turn, activate PPAR γ . Alternatively, as a fatty acid, it might directly enter the cell and bind to PPAR γ in the nucleus. Activated PPAR γ could then act as a transcription factor to suppress the expression of the IDO1 gene, leading to reduced production of the IDO1 enzyme and consequently, lower levels of kynurenine. This represents a plausible, though not yet experimentally confirmed, mechanism for the observed biological activity.

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